![molecular formula C26H30FN3O2S B2782778 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939241-32-4](/img/structure/B2782778.png)
1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
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Overview
Description
The compound contains several functional groups including a pyridinone, a piperazine, a fluorophenyl, and a methylthiophenyl group. Pyridinones are heterocyclic compounds with a wide range of pharmacological activities . Piperazines are often used in the names of drugs to indicate they belong to this class . Fluorobenzene is an aryl fluoride and the simplest of the fluorobenzenes .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the fluorophenyl group is more activated than benzene toward electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and the functional groups present. For example, fluorobenzene is a colorless liquid with a density of 1.025 g/mL .Scientific Research Applications
PET Tracers for Serotonin 5-HT1A Receptors
Researchers have developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635. These compounds, including derivatives with structural similarities to 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one, have been identified as reversible, selective, and high-affinity 5-HT1A receptor antagonists. With their high brain uptake, slow clearance, and stability, these PET radioligands offer a promising avenue for the in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Dopamine Transporter Affinity
The synthesis and evaluation of compounds structurally related to the target compound have shown significant affinity for the dopamine transporter (DAT), indicating potential applications in the treatment of conditions related to dopamine dysfunction. The modifications of the phenylpropyl side chain have been found to influence the compound's binding affinity, demonstrating the crucial role of structural optimization in enhancing DAT selectivity (Hsin et al., 2008).
Anticancer Applications
A series of compounds with fluoro/chloro/bromo/methyl/methoxy/ethoxy/isopropyl substituents, including derivatives akin to this compound, have been synthesized and evaluated for their in vitro antiproliferative activity against human cervical carcinoma (HeLa) cell line. These studies suggest a potential for structural optimization towards developing anticancer drugs (Parthiban et al., 2011).
Antimycobacterial and Cytotoxic Activities
Further research into fluoroquinolone derivatives has revealed compounds with significant antimycobacterial and non-cytotoxic activities, emphasizing the chemical framework's potential in developing treatments against M. tuberculosis. This line of research indicates the versatility of fluoro-substituted compounds in addressing infectious diseases while minimizing cytotoxic risks (Sheu et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O2S/c1-4-30-18(2)17-23(31)24(26(30)32)25(19-9-11-20(33-3)12-10-19)29-15-13-28(14-16-29)22-8-6-5-7-21(22)27/h5-12,17,25,31H,4,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUCVZHONMQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)SC)N3CCN(CC3)C4=CC=CC=C4F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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